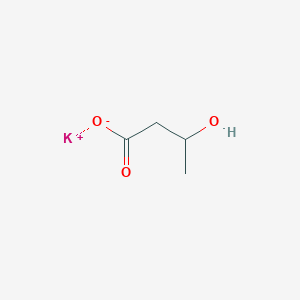

Potassium 3-hydroxybutyrate

Descripción general

Descripción

Potassium 3-hydroxybutyrate is a potassium salt of 3-hydroxybutyric acid, a naturally occurring compound that is part of the ketone bodies produced during the metabolism of fatty acids. It is known for its role in energy metabolism, particularly during periods of low carbohydrate intake, fasting, or prolonged exercise. This compound has gained attention for its potential therapeutic applications and its role in various metabolic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 3-hydroxybutyrate can be synthesized through the hydrolysis of ethyl 3-hydroxybutanoate or 3-hydroxybutyrate methyl esters using a basic catalyst. The resulting 3-hydroxybutyrate is then reacted with an inorganic base to form the potassium salt . This method is efficient and reduces energy consumption and material loss, improving product yield.

Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis of 3-hydroxybutyrate esters followed by neutralization with potassium hydroxide. The process includes steps such as crystallization, filtration, washing, and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetoacetate, another ketone body.

Reduction: It can be reduced to butyrate under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Acetoacetate

Reduction: Butyrate

Substitution: Various substituted butyrates depending on the reagents used.

Aplicaciones Científicas De Investigación

Potassium 3-hydroxybutyrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It serves as a metabolic substrate in studies related to energy metabolism and ketogenesis.

Mecanismo De Acción

Potassium 3-hydroxybutyrate exerts its effects through several mechanisms:

Energy Metabolism: It serves as an alternative energy source during periods of low glucose availability by entering the tricarboxylic acid cycle after conversion to acetoacetate.

Molecular Targets: It binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome.

Pathways Involved: It influences pathways related to lipolysis, inflammation, oxidative stress, and cellular signaling, contributing to its diverse biological effects.

Comparación Con Compuestos Similares

Acetoacetate: Another ketone body involved in energy metabolism.

Acetone: A byproduct of acetoacetate metabolism.

Butyrate: A short-chain fatty acid with similar metabolic roles.

Uniqueness: Potassium 3-hydroxybutyrate is unique due to its dual role as an energy substrate and a signaling molecule. Unlike acetoacetate and acetone, it has specific molecular targets and pathways that it influences, making it a versatile compound in both metabolic and therapeutic contexts .

Actividad Biológica

Potassium 3-hydroxybutyrate (K3HB) is a salt of the ketone body 3-hydroxybutyrate (3-HB), which has gained attention for its diverse biological activities and therapeutic potential. This article explores the biological activity of K3HB, focusing on its metabolic effects, signaling pathways, and implications in various health conditions.

Overview of 3-Hydroxybutyrate

3-Hydroxybutyrate is produced during the metabolism of fatty acids and serves as an important energy source, especially during periods of fasting or low carbohydrate intake. It plays a crucial role in maintaining energy homeostasis and has been implicated in several physiological and pathological processes.

1. Antioxidant Properties

K3HB exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting mitochondrial ROS production. This action helps maintain cellular redox homeostasis and protects against oxidative stress, which is linked to various diseases, including cardiovascular disorders and neurodegenerative diseases .

2. Epigenetic Regulation

One of the significant functions of 3-HB is its role as an inhibitor of histone deacetylases (HDACs). This inhibition leads to increased histone acetylation, promoting the expression of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein 2 (MT2). The modulation of HDAC activity by K3HB suggests potential therapeutic applications in cancer and other diseases characterized by altered gene expression .

3. Receptor Activation

K3HB acts as a ligand for several receptors, including hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). Activation of HCAR2 has been shown to reduce lipolysis in adipocytes, while FFAR3 influences glucose homeostasis and inflammation regulation. These interactions highlight K3HB's potential role in metabolic regulation .

Effects on Cardiovascular Health

Recent studies have demonstrated that K3HB infusion can reduce myocardial oxidative stress, enhance cardiac function, and improve blood flow in patients with heart failure. In animal models, increased levels of K3HB have been associated with improved cardiac remodeling and bioenergetic efficiency during metabolic stress conditions .

Role in Atherosclerosis

Research indicates that daily oral administration of K3HB can significantly ameliorate atherosclerosis in mouse models. This effect is mediated through the modulation of macrophage function via GPR109A signaling, which promotes calcium influx and inhibits NLRP3 inflammasome activation—key processes in the inflammatory response associated with atherosclerosis .

Case Studies

Several case studies have highlighted the clinical relevance of K3HB:

- Diabetic Ketoalkalosis : A patient with type 1 diabetes presented with high levels of 3-HB and low potassium levels. The treatment involved insulin and potassium supplementation, illustrating the importance of monitoring ketone levels in diabetic patients .

- Heart Failure Management : In a canine model of heart failure, increased delivery of K3HB improved cardiac function and reduced pathological remodeling, suggesting its potential as a therapeutic agent in heart failure management .

Summary Table: Biological Activities of this compound

| Biological Activity | Mechanism | Health Implications |

|---|---|---|

| Antioxidant | Scavenges ROS; inhibits mitochondrial ROS production | Protects against oxidative stress-related diseases |

| Epigenetic Regulation | Inhibits HDACs; increases histone acetylation | Potential therapeutic applications in cancer |

| Receptor Activation | Activates HCAR2 and FFAR3; regulates lipolysis and glucose homeostasis | Metabolic regulation |

| Cardiovascular Protection | Reduces myocardial oxidative stress; enhances cardiac function | Heart failure treatment |

| Atherosclerosis Amelioration | Modulates macrophage function; inhibits NLRP3 inflammasome activation | Reduces cardiovascular disease risk |

Propiedades

IUPAC Name |

potassium;3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINYGFCEISABSR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-04-9 | |

| Record name | Potassium beta-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POTASSIUM BETA-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IEF1Q0CVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.